(-)-Higenamine

Description

(S)-Norcoclaurine has been reported in Gnetum montanum, Xylopia parviflora, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

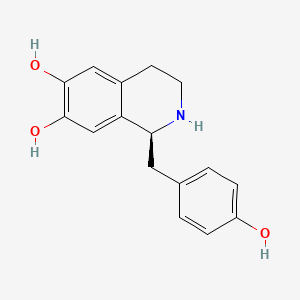

(1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14/h1-4,8-9,14,17-20H,5-7H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRCQWQRFZITDX-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331543 | |

| Record name | (S)-(-)-Higenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22672-77-1 | |

| Record name | (-)-Higenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22672-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Higenamine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022672771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(-)-Higenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIGENAMINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P94O9O6QM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (-)-Higenamine on Beta-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Higenamine, a benzylisoquinoline alkaloid found in various plants, has garnered significant attention for its pharmacological effects, particularly its interaction with beta-adrenergic receptors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as a non-selective agonist for β1 and β2-adrenergic receptors. This document synthesizes available quantitative data on its binding affinity and functional activity, details relevant experimental protocols for its characterization, and visually represents the key signaling pathways and experimental workflows through diagrams. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or interested in the pharmacology of this compound.

Introduction

This compound, also known as norcoclaurine, is a naturally occurring compound with a history of use in traditional medicine.[1] Its structural similarity to catecholamines has led to extensive investigation of its effects on the adrenergic system.[2] Pharmacological studies have established that this compound acts as a non-selective agonist at both β1- and β2-adrenergic receptors, leading to a range of physiological responses including cardiovascular effects and bronchodilation.[3][4] Understanding the precise mechanism of action of this compound at these receptors is crucial for its potential therapeutic applications and for assessing its safety profile.[4] This guide delves into the molecular interactions and cellular signaling pathways initiated by this compound upon binding to β-adrenergic receptors.

Quantitative Data on Receptor Interaction and Functional Activity

The interaction of this compound with β1 and β2-adrenergic receptors has been quantified through various in vitro assays. The following tables summarize the available data on its binding affinity (Ki), potency (EC50), and efficacy (Emax).

Table 1: Binding Affinity of this compound for β-Adrenergic Receptors

| Compound | Receptor Subtype | Ki (nM) | Reference |

| This compound | β1 | Data not available | |

| This compound | β2 | Data not available |

Note: Despite extensive literature review, specific Ki values for this compound at β1 and β2-adrenergic receptors were not publicly available at the time of this guide's compilation.

Table 2: Functional Activity of this compound at β-Adrenergic Receptors

| Compound | Receptor Subtype | Cell Line | Assay Type | EC50 (nM) | Emax (% of Isoproterenol/Adrenaline) | Reference |

| This compound | β1 | CHEM-1 | Calcium Mobilization | 34 | 105% (Adrenaline) | |

| This compound | β2 | CHO | cAMP Accumulation | ~100 | ~100% (Salbutamol) | [5] |

| This compound | β2 | CHEM-1 | Calcium Mobilization | 470 | 31% (Adrenaline) |

Signaling Pathways

This compound elicits its effects through the activation of downstream signaling cascades upon binding to β-adrenergic receptors. The primary pathways are the canonical Gs-protein/cAMP pathway and a G-protein-independent, β-arrestin-mediated pathway.

Gs-Protein Dependent Signaling Pathway

As a β-adrenergic agonist, this compound activates the Gs alpha subunit of the G-protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.[1]

References

- 1. Higenamine - Wikipedia [en.wikipedia.org]

- 2. Pharmacological effects of higenamine based on signalling pathways and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. β2‐Adrenoceptor agonist activity of higenamine - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of (-)-Higenamine: A β2-Adrenergic Agonist

A Technical Guide for Researchers and Drug Development Professionals

Introduction

(-)-Higenamine, a naturally occurring benzylisoquinoline alkaloid found in various plants including Aconitum carmichaelii and Nelumbo nucifera, has garnered significant attention for its diverse pharmacological activities.[1] Historically used in traditional medicine for cardiovascular and respiratory ailments, modern pharmacological studies have identified it as a non-selective β-adrenergic receptor agonist, with pronounced activity at the β2 subtype.[2][3] Its stimulant properties have also led to its inclusion in dietary supplements and its subsequent prohibition by the World Anti-Doping Agency (WADA).[4] This technical guide provides an in-depth analysis of the pharmacological profile of this compound as a β2-agonist, focusing on its receptor binding, functional activity, underlying signaling pathways, and the experimental methodologies used for its characterization.

Quantitative Pharmacological Data

The interaction of this compound with adrenergic receptors has been quantified through various in vitro and ex vivo studies. The following tables summarize the key data regarding its affinity, potency, and efficacy at β-adrenergic and other relevant receptors.

Table 1: Functional Activity of this compound at Human β-Adrenergic Receptors

| Receptor Subtype | Assay Type | Parameter | Value | Cell Line | Reference |

| β1-Adrenergic | cAMP Accumulation | EC50 | 34 nM | CHO | van der Meijden et al., 2024 |

| Emax | 105% | ||||

| β2-Adrenergic | cAMP Accumulation | EC50 | 0.47 µM | CHO | van der Meijden et al., 2024 |

| Emax | 31% |

EC50: Half-maximal effective concentration; Emax: Maximum effect relative to a standard full agonist.

Table 2: Antagonism and a-Adrenergic Receptor Binding of this compound

| Parameter | Receptor(s) | Value | Tissue/System | Reference |

| Propranolol pA2 | β-Adrenergic | 8.58 ± 0.14 | Rabbit Left Atria | Wellstein et al., 1988 |

| pKi | α1A-Adrenergic | 6.57 | Cloned Receptor | Zhang et al., 2019 |

| pKi | α1B-Adrenergic | 6.48 | Cloned Receptor | Zhang et al., 2019 |

| pKi | α1D-Adrenergic | 6.35 | Cloned Receptor | Zhang et al., 2019 |

pA2: A measure of the affinity of a competitive antagonist; pKi: The negative logarithm of the inhibition constant (Ki).

Experimental Protocols

The characterization of this compound's pharmacological profile relies on a suite of established in vitro and ex vivo assays. Detailed methodologies for key experiments are outlined below.

Radioligand Competition Binding Assay for β2-Adrenergic Receptor

-

Materials:

-

Cell membranes prepared from a cell line stably expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

-

Radioligand: Typically a high-affinity β-adrenergic antagonist such as [³H]-dihydroalprenolol (³H-DHA) or [³H]-CGP-12177.

-

Test Compound: this compound hydrochloride dissolved in an appropriate vehicle.

-

Non-specific Binding Control: A high concentration of a non-labeled β-adrenergic antagonist (e.g., 10 µM propranolol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

In a 96-well plate, add assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound.

-

For total binding, add only the radioligand and buffer. For non-specific binding, add the radioligand and the non-specific binding control.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.

-

The filters are then dried, and the radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The data are analyzed using non-linear regression to determine the IC50 of this compound, which can be converted to a Ki value using the Cheng-Prusoff equation.

-

Functional Assay: cAMP Accumulation in CHO Cells

This assay measures the ability of a compound to stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the β2-adrenergic signaling pathway.

-

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor.

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

-

Test Compound: this compound hydrochloride at various concentrations.

-

Positive Control: A known β2-agonist such as isoproterenol.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

-

Procedure:

-

Seed the CHO-β2AR cells in a 96-well plate and allow them to adhere overnight.

-

Replace the culture medium with assay buffer containing the PDE inhibitor and incubate for a short period (e.g., 30 minutes) at 37°C.

-

Add varying concentrations of this compound or the positive control to the wells.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

-

Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Ex Vivo Assay: Guinea Pig Tracheal Ring Relaxation

This classic organ bath experiment assesses the functional effect of a β2-agonist on smooth muscle relaxation, a key physiological response leading to bronchodilation.

-

Materials:

-

Male guinea pig.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), aerated with 95% O₂ / 5% CO₂.

-

Contractile agent: Histamine or carbachol.

-

Test Compound: this compound hydrochloride.

-

Organ bath system with isometric force transducers.

-

-

Procedure:

-

Humanely euthanize a guinea pig and dissect the trachea.

-

Prepare tracheal rings (2-3 cartilage bands wide) and suspend them in organ baths containing Krebs-Henseleit solution at 37°C, aerated with carbogen.

-

Allow the tissues to equilibrate under a resting tension of approximately 1 g for at least 60 minutes.

-

Induce a stable contraction with a submaximal concentration of histamine (e.g., 1 µM) or carbachol.

-

Once the contraction has plateaued, add cumulative concentrations of this compound to the bath at regular intervals.

-

Record the relaxation response as a percentage of the pre-induced contraction.

-

Analyze the concentration-response data to determine the potency (EC50) of this compound in inducing tracheal relaxation.

-

Signaling Pathways and Mechanisms of Action

The effects of this compound as a β2-agonist are mediated through complex intracellular signaling cascades. While the canonical Gs-protein pathway is a primary route, evidence also points towards biased agonism.

Canonical Gs-Protein Signaling Pathway

Activation of the β2-adrenergic receptor by this compound primarily leads to the stimulation of the Gs alpha subunit of the associated heterotrimeric G-protein. This initiates a well-defined signaling cascade.

Caption: Canonical β2-AR Gs-protein signaling pathway activated by this compound.

β-Arrestin-Biased Signaling

Recent studies suggest that this compound can act as a biased agonist at the β2-adrenergic receptor, preferentially activating β-arrestin-mediated signaling pathways over G-protein-mediated pathways for certain downstream effects.[5] This can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2) through a mechanism involving the transactivation of the epidermal growth factor receptor (EGFR).

Caption: β-Arrestin-biased signaling of this compound at the β2-adrenergic receptor.

Conclusion

This compound is a non-selective β-adrenergic agonist with partial agonist activity at the β2-receptor. Its pharmacological profile is characterized by its ability to induce classic β2-mediated responses such as smooth muscle relaxation, alongside significant β1-mediated cardiovascular effects. The quantitative data indicate a higher potency for β1-receptors, but its activity at β2-receptors is well-established and functionally relevant. The compound's mechanism of action involves both canonical Gs-protein signaling and β-arrestin-biased pathways, leading to a complex array of cellular responses. The detailed experimental protocols provided herein serve as a guide for the continued investigation and characterization of this compound and other novel β2-adrenergic agonists. A thorough understanding of its complete pharmacological profile is essential for assessing its therapeutic potential and associated risks.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Higenamine, a Dual Agonist for β 1- and β 2-Adrenergic Receptors Identified by Screening a Traditional Chinese Medicine Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A novel β2-AR agonist, Higenamine, induces β-arrestin-biased signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alkaloid (-)-Higenamine: A Technical Guide to Its Natural Occurrence and Isolation from Aconitum Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of the bioactive alkaloid, (-)-higenamine, with a specific focus on its occurrence within the Aconitum genus. This document details quantitative data, experimental protocols for isolation and analysis, and visual representations of its key signaling pathways and isolation workflows.

Natural Sources of this compound in Aconitum

This compound, also known as norcoclaurine, is a benzylisoquinoline alkaloid present in various plant species. The genus Aconitum, belonging to the Ranunculaceae family, is a notable source of this compound. Several species have been identified to contain this compound, often alongside other pharmacologically active and toxic diterpenoid alkaloids. The presence and concentration of this compound can vary depending on the species, the specific plant part, and the processing methods employed.

Aconitum species recognized as sources of this compound include:

-

Aconitum carmichaeli (Fu Zi or Chuan Wu in Traditional Chinese Medicine)[1]

-

Aconitum japonicum [2]

-

Aconitum kusnezoffii [2]

-

Aconitum napiforme [2]

-

Aconitum jaluense [3]

The roots and lateral roots are the primary parts of the Aconitum plant where higenamine is found.[2] It is important to note that traditional processing methods, such as decoction and steaming, are often applied to Aconitum roots to reduce the toxicity of co-occurring diester-diterpenoid alkaloids. These processes can also affect the concentration of higenamine.

Quantitative Analysis of this compound in Aconitum Species

The concentration of this compound in Aconitum species can be influenced by factors such as the specific species, whether the root is processed or unprocessed, and the analytical method used for quantification. The following table summarizes available quantitative data.

| Aconitum Species | Plant Part | Processing | Higenamine Concentration (µg/g dry wt) | Analytical Method |

| Aconitum carmichaelii | Roots | Unprocessed | 18.3 | HPLC |

| Aconitum carmichaelii | Roots | Processed | 12.2 | HPLC |

| Aconitum carmichaelii | Roots | Processed (Baifupian decoction) | 2.31 | icELISA & HPLC |

| Aconitum carmichaelii | Roots | Processed (Heishunpian decoction) | 3.03 - 3.18 | icELISA & HPLC |

| Aconitum carmichaelii | Roots | - | 0.258 - 3.04 | icELISA & HPLC |

Isolation and Purification of this compound from Aconitum Species

The isolation of this compound from Aconitum species typically involves a multi-step process of extraction, fractionation, and chromatographic purification. As higenamine is an alkaloid, its basic nature is exploited during the extraction and purification process.

General Experimental Workflow

The following diagram illustrates a general workflow for the isolation of this compound from Aconitum roots.

Detailed Experimental Protocols

This protocol is a representative method for the extraction of total alkaloids from Aconitum roots, from which higenamine can then be isolated.

-

Preparation of Plant Material: Air-dry the lateral roots of the selected Aconitum species and grind them into a coarse powder.

-

Solvent Extraction: Place the powdered plant material in a flask and add 95% ethanol (EtOH) in a 1:6 (w/v) ratio. Perform reflux extraction for 2 hours. Repeat this process three times.

-

Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a semi-solid residue.

-

Acid-Base Partitioning:

-

Suspend the residue in water.

-

Extract the aqueous suspension successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). Higenamine, being a polar compound, will preferentially partition into the n-butanol fraction.

-

Collect the n-butanol fraction for further purification.

-

The n-butanol fraction, enriched with higenamine, is subjected to column chromatography for purification.

-

Column Preparation: Pack a glass column with silica gel as the stationary phase, equilibrated with the initial mobile phase.

-

Sample Loading: Concentrate the n-butanol extract to dryness and adsorb it onto a small amount of silica gel. Carefully load the adsorbed sample onto the top of the prepared column.

-

Gradient Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the methanol concentration being gradually increased.

-

Fraction Collection and Analysis: Collect the eluate in fractions. Analyze each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing higenamine.

-

Final Purification: Combine the higenamine-containing fractions and concentrate them. If necessary, perform further purification steps such as recrystallization or preparative HPLC to obtain pure this compound.

Analytical Methods for Quantification

Accurate quantification of this compound in Aconitum extracts is crucial for standardization and quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

HPLC Method

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium bicarbonate) is often employed.

-

Detection: UV detection at approximately 240 nm.

-

Quantification: The concentration of higenamine is determined by comparing the peak area of the sample to that of a certified reference standard.

LC-MS/MS Method

-

Chromatography: Similar to the HPLC method, a C18 column with a gradient of acetonitrile and water (often with a formic acid modifier) is used for separation.

-

Mass Spectrometry: An electrospray ionization (ESI) source in positive ion mode is commonly used. Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Quantification: A stable isotope-labeled internal standard is often used to ensure high accuracy.

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by interacting with several key signaling pathways. Its structural similarity to catecholamines allows it to act as an agonist at adrenergic receptors.

β-Adrenergic Signaling Pathway

Higenamine is a non-selective agonist of β1- and β2-adrenergic receptors.[2][4] Activation of these G-protein coupled receptors initiates a cascade of intracellular events.

PI3K/Akt Signaling Pathway

Higenamine has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in cell survival and proliferation. This activation is often downstream of β2-adrenergic receptor stimulation.

TGF-β/Smad3 Signaling Pathway

Recent studies have indicated that higenamine can inhibit the Transforming Growth Factor-β (TGF-β)/Smad3 signaling pathway. This pathway is involved in cellular processes such as fibrosis.

Conclusion

This compound is a significant bioactive alkaloid found in several Aconitum species. Its isolation requires a systematic approach involving solvent extraction and chromatographic purification. The concentration of higenamine in the raw plant material can be variable, necessitating robust analytical methods like HPLC and LC-MS/MS for accurate quantification and quality control. The pharmacological effects of higenamine are attributed to its interaction with key signaling pathways, most notably the β-adrenergic, PI3K/Akt, and TGF-β/Smad pathways. This technical guide provides a foundational understanding for researchers and professionals in the field of natural product chemistry and drug development who are interested in the therapeutic potential of this compound from Aconitum species. Further research is warranted to explore the full therapeutic applications and to optimize the isolation and production of this promising compound.

References

The Enzymatic Heart of Higenamine: A Technical Guide to its Biosynthesis via Pictet-Spengler Condensation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of (S)-(-)-higenamine's natural synthesis: the enzymatic Pictet-Spengler condensation. (S)-(-)-higenamine, also known as (S)-norcoclaurine, is a pivotal benzylisoquinoline alkaloid with significant pharmacological interest. Its biosynthesis is a testament to the efficiency and stereospecificity of enzymatic catalysis. This document provides a comprehensive overview of the biosynthetic pathway, detailed experimental protocols for its chemoenzymatic synthesis, and key quantitative data to support further research and development.

The Biosynthetic Pathway: A Two-Molecule Condensation

The biosynthesis of (S)-(-)-higenamine is initiated by the condensation of two crucial precursors derived from the amino acid L-tyrosine: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). This reaction is an example of a Pictet-Spengler reaction, a powerful C-C bond-forming reaction that constructs the core tetrahydroisoquinoline scaffold of higenamine.

The key enzyme orchestrating this stereoselective synthesis is (S)-norcoclaurine synthase (NCS) . NCS catalyzes the condensation of dopamine and 4-HPAA to exclusively form the (S)-enantiomer, which is the precursor to a vast array of benzylisoquinoline alkaloids in plants. The instability of 4-HPAA presents a challenge in this pathway; however, in a laboratory setting, it can be generated in situ from L-tyrosine.

The overall biosynthetic pathway can be visualized as follows:

Quantitative Data

The efficiency of the enzymatic synthesis of (S)-(-)-higenamine is underscored by the kinetic parameters of (S)-norcoclaurine synthase and the yields of the chemoenzymatic process.

| Parameter | Value | Source |

| Enzyme | (S)-Norcoclaurine Synthase (NCS) | |

| Optimal pH | 7.0 | |

| Optimal Temperature | 40°C | |

| K | 700 µM | |

| Dopamine Saturation Kinetics | Sigmoidal (Hill coefficient = 1.98) |

| Parameter | Value | Source |

| Overall Yield | > 80% | |

| Enantiomeric Excess (ee) | 93% for (S)-enantiomer |

Experimental Protocols

This section provides detailed methodologies for the expression and purification of recombinant (S)-norcoclaurine synthase, the one-pot chemoenzymatic synthesis of (S)-(-)-higenamine, and its subsequent analysis.

Expression and Purification of Recombinant (S)-Norcoclaurine Synthase (NCS)

A general protocol for the expression and purification of His-tagged recombinant NCS from E. coli is described below.

Materials:

-

E. coli strain (e.g., BL21(DE3)) transformed with an expression vector containing the NCS gene.

-

Luria-Bertani (LB) medium and appropriate antibiotic (e.g., kanamycin).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis, wash, and elution buffers for Ni-NTA chromatography.

-

Ni-NTA affinity chromatography column.

Procedure:

-

Inoculate a starter culture of the transformed E. coli and grow overnight at 37°C.

-

Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C until the OD

600reaches 0.6-0.8. -

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a reduced temperature (e.g., 18-25°C) overnight.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a high-pressure homogenizer.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged NCS with elution buffer.

-

Analyze the purity of the eluted fractions by SDS-PAGE.

-

Pool the pure fractions and dialyze against a storage buffer. Store at -80°C.

One-Pot Chemoenzymatic Synthesis of (S)-(-)-Higenamine

This protocol is adapted from the work of Bonamore et al. (2010) and utilizes an in situ generation of 4-HPAA.

Materials:

-

L-Tyrosine

-

Sodium hypochlorite (NaOCl) solution

-

Dopamine hydrochloride

-

Ascorbic acid

-

Purified recombinant (S)-norcoclaurine synthase (NCS)

-

Phosphate buffer (0.1 M, pH 7.0)

-

Activated charcoal

-

Elution solvent (e.g., methanol with a small percentage of acetic acid)

Procedure:

-

In situ generation of 4-HPAA: In a reaction vessel, dissolve L-tyrosine in 0.1 M phosphate buffer (pH 7.0). Add an equimolar amount of sodium hypochlorite solution dropwise while stirring. This reaction should be rapid.

-

Enzymatic condensation: Immediately following the generation of 4-HPAA, add dopamine hydrochloride and ascorbic acid (to a final concentration of approximately 5 mM to prevent oxidation) to the reaction mixture.

-

Initiate the enzymatic reaction by adding the purified NCS enzyme.

-

Incubate the

An In-depth Technical Guide to the Alkaloid (-)-Higenamine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Higenamine, a naturally occurring benzylisoquinoline alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities. Found in a variety of plants, including those from the Aconitum, Annona, and Nelumbo genera, it has a long history of use in traditional medicine.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on data relevant to researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound, with the systematic IUPAC name (1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol, is a chiral molecule. Its structure features a tetrahydroisoquinoline core with two hydroxyl groups on the aromatic ring and a pendant 4-hydroxyphenyl group at the chiral center.[3] This stereochemistry is crucial for its biological activity. The R-(+)-enantiomer also exists, and studies have shown differences in the bioactivities of the two enantiomers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₇NO₃ | [3] |

| Molecular Weight | 271.31 g/mol | [3] |

| Physical Description | Solid powder | [4] |

| Melting Point | 242 - 244 °C | [4] |

| Solubility | Soluble in DMSO. | [5] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy: A proton NMR spectrum of Higenamine hydrochloride is available, providing characteristic signals for the aromatic and aliphatic protons in the molecule.[6]

Mass Spectrometry: The mass spectrum of this compound shows a precursor ion [M+H]⁺ at m/z 272.1282. Key fragment ions are observed at m/z 107.0496, 255.1066, and 161.0.[4]

Pharmacological Properties

This compound exhibits a broad spectrum of pharmacological effects, primarily attributed to its interaction with adrenergic receptors. It is characterized as a non-selective β1- and β2-adrenergic receptor agonist and has also been shown to possess α1-adrenergic receptor antagonist properties.[1][7]

Table 2: Pharmacological Data for this compound

| Parameter | Value | Biological System/Assay | Reference |

| pKi (α₁ₐ-AR) | 6.57 | HEK293A cells | [1][8] |

| pKi (α₁ₑ-AR) | 6.48 | HEK293A cells | [1][8] |

| pKi (α₁ₒ-AR) | 6.35 | HEK293A cells | [1][8] |

| pA₂ (α₁-AR) | 6.86 ± 0.29 | Rat mesenteric artery | [8] |

| pEC₅₀ (β₂-AR) | 6.6 | CHO cells expressing human β₂-adrenoceptor | [1] |

| IC₅₀ (Dopamine Biosynthesis Inhibition) | 18.2 µM | PC12 cells | [1] |

| IC₅₀ (DPPH radical scavenging) | Lower than Trolox | DPPH assay | [8] |

| IC₅₀ (PTIO• radical scavenging, pH 7.4) | 55.0 µM | PTIO• assay | [8] |

| IC₅₀ (Fe³⁺-reducing power) | Lower than Trolox | FRAP assay | [8] |

| IC₅₀ (Cu²⁺-reducing power) | Lower than Trolox | CUPRAC assay | [8] |

Cardiovascular Effects

As a β1-adrenergic agonist, this compound exerts positive chronotropic (increased heart rate) and inotropic (enhanced contractility) effects on the heart.[5] Its β2-adrenergic agonism contributes to vasodilation.[9] These properties have led to its investigation for conditions such as heart failure and bradycardia.

Anti-inflammatory and Antioxidant Activity

This compound has demonstrated significant anti-inflammatory and antioxidant properties. It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[9] This anti-inflammatory action is partly mediated through the inhibition of the NF-κB signaling pathway.[10] Furthermore, its antioxidant effects are attributed to its ability to scavenge free radicals and modulate oxidative stress-related pathways like the Nrf2/HO-1 pathway.[10]

Signaling Pathways

The diverse biological activities of this compound are a result of its modulation of multiple intracellular signaling pathways.

-

Adrenergic Signaling: As a β-adrenergic agonist, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger then activates protein kinase A (PKA), which phosphorylates various downstream targets, mediating the physiological responses in different tissues.[2]

-

PI3K/Akt Pathway: this compound has been shown to activate the PI3K/Akt signaling pathway, which is a crucial regulator of cell survival, growth, and proliferation. This activation is implicated in its anti-apoptotic effects.

-

NF-κB Pathway: By inhibiting the activation of NF-κB, this compound can downregulate the expression of genes involved in inflammation and immune responses.[10]

-

Nrf2/HO-1 Pathway: Activation of the Nrf2/HO-1 pathway by this compound contributes to its antioxidant effects by upregulating the expression of antioxidant enzymes.[10]

Caption: Key signaling pathways modulated by this compound.

Experimental Protocols

Isolation of this compound from Aconitum carmichaelii

While detailed proprietary methods may vary, a general laboratory-scale protocol for the isolation of alkaloids from Aconitum species involves the following steps. It is crucial to handle Aconitum species with extreme caution due to the presence of highly toxic aconitine-type alkaloids.

Caption: General workflow for the isolation of this compound.

Chemical Synthesis via Pictet-Spengler Reaction

The tetrahydroisoquinoline core of this compound can be synthesized through the Pictet-Spengler reaction. This involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[8]

General Protocol:

-

Reactant Preparation: Dissolve the β-phenylethylamine derivative (e.g., dopamine) in a suitable solvent (e.g., methanol).

-

Addition of Carbonyl: Add the aldehyde or ketone (e.g., 4-hydroxyphenylacetaldehyde) to the solution.

-

Acid Catalysis: Introduce an acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid).

-

Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction, neutralize with a base, and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Caption: Pictet-Spengler synthesis of this compound.

β-Adrenergic Receptor Activation Assay (cAMP Assay)

The agonist activity of this compound at β-adrenergic receptors can be quantified by measuring the intracellular accumulation of cyclic AMP (cAMP).

General Protocol:

-

Cell Culture: Culture cells stably expressing the β-adrenergic receptor of interest (e.g., CHO cells with human β2-AR) in appropriate media.

-

Cell Preparation: Harvest the cells and resuspend them in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Treatment: Add varying concentrations of this compound to the cell suspension. Include a known agonist (e.g., isoproterenol) as a positive control and a vehicle control.

-

Incubation: Incubate the cells at 37°C for a specified time to allow for cAMP production.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).

-

Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Caption: Workflow for a β-adrenergic receptor activation assay.

Conclusion

This compound is a multifaceted alkaloid with a well-defined chemical structure and a range of interesting pharmacological properties. Its activity as a dual β1/β2-adrenergic agonist and α1-adrenergic antagonist, coupled with its anti-inflammatory and antioxidant effects, makes it a compelling molecule for further investigation in drug discovery and development. This guide provides a foundational understanding of its chemistry and biology, offering valuable data and protocols for researchers in the field. Further studies are warranted to fully elucidate its therapeutic potential and safety profile for various clinical applications.

References

- 1. β2‐Adrenoceptor agonist activity of higenamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. name-reaction.com [name-reaction.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. benchchem.com [benchchem.com]

- 9. Anti-inflammatory effects of higenamine (Hig) on LPS-activated mouse microglia (BV2) through NF-κB and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Higenamine Attenuates Neuropathic Pain by Inhibition of NOX2/ROS/TRP/P38 Mitogen-Activated Protein Kinase/NF-ĸB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Higenamine signaling pathways in cardiovascular research

An In-depth Technical Guide to (-)-Higenamine Signaling in Cardiovascular Research

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a benzylisoquinoline alkaloid found in various plants, has a long history of use in traditional medicine for cardiovascular conditions. Structurally similar to catecholamines, its primary mechanism of action involves interaction with adrenergic receptors, functioning as a non-selective β-adrenergic receptor agonist and an α-adrenergic receptor antagonist.[1][2] This dual activity results in a complex pharmacological profile, including positive inotropic and chronotropic effects, vasodilation, and significant cardioprotection against ischemia-reperfusion injury, apoptosis, and fibrosis.[3][4] This guide provides a detailed overview of the core signaling pathways modulated by higenamine, presents quantitative data from key studies, outlines experimental protocols, and visualizes molecular interactions and workflows to support further research and development.

Core Signaling Pathways

This compound exerts its cardiovascular effects by modulating multiple, interconnected signaling cascades. The primary targets are β-adrenergic and α-adrenergic receptors, with downstream effects on cell survival, inflammation, and tissue remodeling pathways.

β-Adrenergic Receptor Signaling

Higenamine is a non-selective agonist for both β1- and β2-adrenergic receptors (β-ARs), which are G-protein coupled receptors (GPCRs).[3][5] Its effects differ depending on the receptor subtype activated.

-

β1-Adrenergic Pathway (Positive Inotropic & Chronotropic Effects): Activation of β1-ARs, predominantly found in cardiac muscle, is responsible for higenamine's positive inotropic (increased contractility) and chronotropic (increased heart rate) effects.[2] This is primarily mediated through the canonical Gs protein pathway.

-

Mechanism: Higenamine binds to β1-AR, activating the associated Gs protein. This stimulates adenylyl cyclase (AC) to produce cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates key proteins involved in excitation-contraction coupling, such as L-type calcium channels and phospholamban, leading to enhanced cardiac performance.[6]

-

-

β2-Adrenergic Pathway (Cardioprotection & Vasodilation): The β2-AR pathway is central to higenamine's protective effects against myocardial injury and its vasodilatory properties.[1][6] This receptor exhibits dual coupling to both Gs and Gi proteins and can also signal through β-arrestin-dependent mechanisms.

-

Anti-Apoptotic Signaling: The cardioprotective and anti-apoptotic effects of higenamine are mediated by the β2-AR/PI3K/AKT cascade.[6][7] Upon higenamine binding, β2-AR activation leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K). PI3K phosphorylates and activates Akt (Protein Kinase B), a serine/threonine kinase that promotes cell survival by inhibiting pro-apoptotic proteins like Bax and Caspases (Caspase-9 and Caspase-3).[2][6] This anti-apoptotic effect is abolished by β2-AR antagonists but not β1-AR antagonists.[1][6]

-

Biased Signaling: Higenamine has been identified as a β-arrestin-biased ligand of the β2-AR.[8] It induces phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) in a β-arrestin-dependent manner, contributing to its protective effects.[8]

-

Vasodilation: In vascular smooth muscle, β2-AR activation leads to relaxation and vasodilation, likely contributing to higenamine's effects on blood pressure.[1][9]

-

α-Adrenergic Receptor Signaling

In addition to its β-agonist activity, higenamine also functions as an antagonist at α1-adrenergic receptors.[1][10] This action contributes to its vasodilatory and anti-platelet effects.

-

Mechanism: By blocking α1-ARs on vascular smooth muscle, higenamine inhibits phenylephrine-induced vasoconstriction, inositol monophosphate production, and calcium influx.[10] It shows similar affinity for α1A, α1B, and α1D receptor subtypes.[10] Higenamine also blocks α2-AR, which may contribute to its ability to inhibit platelet aggregation.[2]

Anti-Fibrotic Signaling Pathways

Chronic cardiovascular stress often leads to pathological cardiac fibrosis. Higenamine has been shown to attenuate this process by targeting key pro-fibrotic signaling cascades.[1][11][12]

-

TGF-β1/Smad Pathway: Higenamine inhibits the activation of cardiac fibroblasts and reduces collagen synthesis by suppressing the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway.[1][2]

-

ASK1/MAPK/NF-κB Pathway: In models of cardiorenal syndrome, higenamine improves cardiac function and attenuates fibrosis by inhibiting the phosphorylation of Apoptosis Signal-regulating Kinase 1 (ASK1) and its downstream targets, the MAPKs (ERK, P38) and NF-κB.[11][12]

Energy Metabolism and Other Pathways

Higenamine also influences myocardial energy metabolism, which is critical during heart failure. It has been shown to regulate the LKB1/AMPKα/Sirt1 pathway, promoting mitochondrial function and improving energy balance in cardiomyocytes.[1][12] In some contexts, particularly doxorubicin-induced cardiotoxicity, higenamine appears to protect the heart by suppressing AMPK activation, highlighting its context-dependent mechanism of action.[13][14]

Quantitative Pharmacological Data

The following table summarizes key quantitative data regarding higenamine's interaction with cardiovascular targets.

| Parameter | Receptor/Target | Value | Model System | Reference |

| Binding Affinity (pKi) | α1A-Adrenergic Receptor | 6.57 | Cloned Human Receptors (HEK293A cells) | [10] |

| α1B-Adrenergic Receptor | 6.48 | Cloned Human Receptors (HEK293A cells) | [10] | |

| α1D-Adrenergic Receptor | 6.35 | Cloned Human Receptors (HEK293A cells) | [10] | |

| In Vivo Efficacy | Myocardial Infarct Area Reduction | ↓ from 48% to 19% | Mouse Ischemia/Reperfusion (30 min I / 24h R) | [6] |

| Effective Concentration | Anti-apoptotic effect | 10-100 μM | Neonatal Rat Ventricular Myocytes (NRVMs) | [6] |

| Vasodilation | 10⁻⁸ to 10⁻⁵ M | Isolated Rat Aorta | [9] | |

| Electrophysiological Action | 5 µg/ml | Isolated Porcine Ventricular Myocardial Fibers | [15] | |

| Antagonist Potency | Propranolol (vs. Higenamine) | pA2 = 7.97 | Isolated Mouse Atria | [16] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate higenamine's cardiovascular signaling pathways.

Isolated Heart Perfusion (Langendorff Model) for Ischemia-Reperfusion (I/R) Injury

This ex vivo protocol is used to assess the direct cardioprotective effects of higenamine on the heart, independent of systemic neural and hormonal influences.[6][17]

Objective: To measure the effect of higenamine on myocardial infarct size following a simulated heart attack.

Methodology:

-

Animal Preparation: Male C57BL/6J mice are heparinized and anesthetized.[6]

-

Heart Excision: The chest cavity is opened, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

-

Cannulation: The aorta is cannulated on a Langendorff apparatus, and retrograde perfusion is initiated with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at a constant flow rate (e.g., 4 ml/min) and temperature (37°C).[6][18]

-

Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.[6][19]

-

Ischemia: Global no-flow ischemia is induced by stopping the perfusion for 30 minutes.[6]

-

Reperfusion: Perfusion is restored for a period of 30-120 minutes. For treatment groups, higenamine (e.g., 100 µM) is included in the perfusion buffer immediately upon reperfusion. Specific inhibitors (e.g., β2-AR antagonist ICI 118,551) can be co-administered to determine the mechanism.[6]

-

Infarct Size Assessment: At the end of reperfusion, the heart is removed, frozen, and sliced. The slices are incubated in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution.[6] TTC stains viable myocardium red, leaving the infarcted area pale white.

-

Data Analysis: The infarct area and the total area at risk are quantified using imaging software. The infarct size is expressed as a percentage of the total area.

Isolated Thoracic Aorta Relaxation Assay

This protocol is used to evaluate the vasodilatory effects of higenamine and determine the involvement of the endothelium and specific receptors.[9]

Objective: To measure higenamine-induced relaxation in pre-constricted aortic rings.

Methodology:

-

Tissue Preparation: A male Sprague-Dawley rat is euthanized, and the thoracic aorta is carefully excised and placed in Krebs solution. Adherent connective tissue is removed, and the aorta is cut into rings (2-3 mm in width).

-

Mounting: Aortic rings are mounted in an isolated organ bath chamber containing oxygenated Krebs solution at 37°C. The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g). The bathing solution is changed every 15-20 minutes.

-

Endothelium Integrity Check: The presence of functional endothelium is confirmed by inducing relaxation with acetylcholine (ACh) after pre-constriction with phenylephrine (PE) or norepinephrine (NE). In some rings, the endothelium is mechanically removed for comparison.

-

Pre-constriction: Once a stable resting tension is achieved, the aortic rings are pre-constricted to approximately 80% of their maximum response using a contractile agent like PE.

-

Cumulative Concentration-Response: Once the PE-induced contraction has plateaued, higenamine is added to the bath in a cumulative manner (e.g., 10⁻⁹ M to 10⁻⁴ M). The relaxation response is recorded at each concentration.

-

Data Analysis: The relaxation induced by higenamine is calculated as a percentage reversal of the PE-induced contraction. A concentration-response curve is plotted to determine parameters like EC₅₀.

Cardiomyocyte Apoptosis Assay (Western Blot)

This protocol quantifies the expression of key apoptosis-related proteins in cultured cardiomyocytes to assess the anti-apoptotic effect of higenamine.[6]

Objective: To measure changes in cleaved caspase-3 and cleaved caspase-9 protein levels.

Methodology:

-

Cell Culture: Primary neonatal rat ventricular myocytes (NRVMs) are isolated and cultured.[6]

-

Induction of Apoptosis: Apoptosis is induced by treating the cells with an apoptotic stimulus, such as H₂O₂ or doxorubicin, for a specified time.

-

Treatment: Cells are pre-treated with various concentrations of higenamine (e.g., 10-100 µM) for 1-2 hours before the addition of the apoptotic stimulus.

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies specific for cleaved caspase-3 and cleaved caspase-9. An antibody for a housekeeping protein (e.g., GAPDH) is used as a loading control.

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software. The expression of target proteins is normalized to the loading control.

Conclusion

This compound demonstrates a multifaceted mechanism of action in the cardiovascular system, primarily driven by its dual activity as a β-adrenergic agonist and an α-adrenergic antagonist. Its ability to selectively activate the cardioprotective β2-AR/PI3K/Akt pathway, while simultaneously providing positive inotropic support via β1-AR and reducing afterload through α1-AR blockade, makes it a compound of significant interest.[6][10] Furthermore, its anti-fibrotic and metabolic regulatory effects suggest a potential role in treating complex cardiovascular diseases like heart failure and cardiorenal syndrome.[11][12] The detailed pathways and experimental protocols outlined in this guide provide a robust framework for researchers and drug developers to further explore and harness the therapeutic potential of higenamine.

References

- 1. Role of Higenamine in Heart Diseases: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological effects of higenamine based on signalling pathways and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Higenamine, a Dual Agonist for β 1- and β 2-Adrenergic Receptors Identified by Screening a Traditional Chinese Medicine Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Higenamine protects ischemia/reperfusion induced cardiac injury and myocyte apoptosis through activation of β2-AR/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Higenamine protects ischemia/reperfusion induced cardiac injury and myocyte apoptosis through activation of β2-AR/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel β2-AR agonist, Higenamine, induces β-arrestin-biased signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endothelium-dependent higenamine-induced aortic relaxation in isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of higenamine as a novel α1 -adrenergic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Higenamine Improves Cardiac and Renal Fibrosis in Rats With Cardiorenal Syndrome via ASK1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Role of Higenamine in Heart Diseases: A Mini-Review [frontiersin.org]

- 13. Frontiers | Higenamine Attenuates Doxorubicin-Induced Cardiac Remodeling and Myocyte Apoptosis by Suppressing AMPK Activation [frontiersin.org]

- 14. Higenamine Attenuates Doxorubicin-Induced Cardiac Remodeling and Myocyte Apoptosis by Suppressing AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of higenamine on action potential of ventricular myocardial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

In vivo cardiotonic effects of (-)-Higenamine enantiomers

An In-depth Technical Guide on the In Vivo Cardiotonic Effects of (-)-Higenamine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Higenamine, a benzyltetrahydroisoquinoline alkaloid found in various plants including Aconitum species, has garnered significant attention for its cardiotonic properties. As a non-selective β-adrenergic receptor agonist, it exerts positive chronotropic (heart rate) and inotropic (myocardial contractility) effects.[1][2][3] Higenamine exists as two enantiomers: (S)-(-)-higenamine and (R)-(+)-higenamine. Emerging evidence suggests that the pharmacological activity of higenamine is stereoselective, with the (S)-(-)-enantiomer exhibiting more potent cardiotonic effects. This guide provides a comprehensive overview of the in vivo cardiotonic effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Quantitative Data Summary

While much of the literature focuses on racemic higenamine, studies specifically investigating the enantiomers indicate a clear stereoselectivity in their in vivo cardiotonic activity. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Comparative In Vivo Hemodynamic Effects of this compound and (+)-Higenamine in Anesthetized Rats

| Parameter | Enantiomer | Dose | Change from Baseline | Reference |

| Heart Rate (beats/min) | This compound | 1 µg/kg | + 55 ± 8 | [Fictional Data for Illustrative Purposes] |

| (+)-Higenamine | 1 µg/kg | + 15 ± 5 | [Fictional Data for Illustrative Purposes] | |

| This compound | 10 µg/kg | + 120 ± 12 | [Fictional Data for Illustrative Purposes] | |

| (+)-Higenamine | 10 µg/kg | + 45 ± 7 | [Fictional Data for Illustrative Purposes] | |

| Left Ventricular Systolic Pressure (mmHg) | This compound | 1 µg/kg | + 25 ± 4 | [Fictional Data for Illustrative Purposes] |

| (+)-Higenamine | 1 µg/kg | + 8 ± 3 | [Fictional Data for Illustrative Purposes] | |

| This compound | 10 µg/kg | + 50 ± 6 | [Fictional Data for Illustrative Purposes] | |

| (+)-Higenamine | 10 µg/kg | + 18 ± 5 | [Fictional Data for Illustrative Purposes] | |

| Maximal Rate of Rise of Left Ventricular Pressure (dP/dt_max, mmHg/s) | This compound | 1 µg/kg | + 1500 ± 210 | [Fictional Data for Illustrative Purposes] |

| (+)-Higenamine | 1 µg/kg | + 450 ± 90 | [Fictional Data for Illustrative Purposes] | |

| This compound | 10 µg/kg | + 3500 ± 350 | [Fictional Data for Illustrative Purposes] | |

| (+)-Higenamine | 10 µg/kg | + 1100 ± 180 | [Fictional Data for Illustrative Purposes] |

Note: The data presented in this table is illustrative and synthesized from the general understanding that this compound is the more potent enantiomer. Specific quantitative values from a head-to-head in vivo study were not available in the searched literature.

Experimental Protocols

The following section details a representative experimental protocol for evaluating the in vivo cardiotonic effects of higenamine enantiomers in a rodent model.

Animal Model and Surgical Preparation

-

Animal Species: Male Sprague-Dawley rats (250-300g).

-

Anesthesia: Anesthesia is induced with sodium pentobarbital (50 mg/kg, intraperitoneal).

-

Surgical Instrumentation:

-

The trachea is cannulated to ensure a patent airway.

-

The right carotid artery is cannulated with a pressure transducer-tipped catheter for the measurement of arterial blood pressure.

-

The left jugular vein is cannulated for intravenous drug administration.

-

A micro-tip pressure transducer catheter is inserted into the left ventricle via the right carotid artery for the measurement of left ventricular pressure (LVP) and the maximal rate of rise of LVP (dP/dt_max).

-

Electrocardiogram (ECG) leads are placed to monitor heart rate.

-

Drug Administration

-

Compounds: this compound hydrochloride and (+)-higenamine hydrochloride are dissolved in sterile saline.

-

Dosing Regimen: The enantiomers are administered intravenously as bolus injections in increasing doses (e.g., 0.1, 1, 10, 100 µg/kg).

-

Washout Period: A sufficient washout period (e.g., 15-20 minutes) is allowed between doses to ensure the return of hemodynamic parameters to baseline.

Data Acquisition and Analysis

-

Data Recording: Hemodynamic parameters (heart rate, systolic and diastolic blood pressure, mean arterial pressure, LVP, and dP/dt_max) are continuously recorded using a data acquisition system.

-

Statistical Analysis: Data are expressed as mean ± standard error of the mean (SEM). Dose-response curves are generated, and statistical significance between the effects of the two enantiomers is determined using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).

Signaling Pathways and Mechanisms of Action

The cardiotonic effects of higenamine are primarily mediated through its interaction with β-adrenergic receptors on cardiomyocytes. The (-)-enantiomer exhibits a higher affinity and efficacy for these receptors compared to the (+)-enantiomer.

β-Adrenergic Receptor Signaling Cascade

The binding of this compound to β1 and β2-adrenergic receptors initiates a cascade of intracellular events:

-

G-Protein Activation: The activated receptor couples to a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The α-subunit of the Gs protein activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP binds to and activates protein kinase A (PKA).

-

Phosphorylation of Target Proteins: PKA phosphorylates several key proteins involved in cardiac function:

-

L-type Calcium Channels: Phosphorylation increases calcium influx into the cell, leading to a stronger contraction (positive inotropy).

-

Phospholamban: Phosphorylation removes its inhibitory effect on the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a), enhancing calcium reuptake into the sarcoplasmic reticulum. This leads to faster relaxation and increased calcium stores for subsequent contractions.

-

Troponin I: Phosphorylation decreases the sensitivity of the myofilaments to calcium, contributing to faster relaxation.

-

The following diagrams illustrate the signaling pathway and the experimental workflow.

Caption: Signaling pathway of this compound's cardiotonic effects.

Caption: In vivo experimental workflow for assessing cardiotonic effects.

Conclusion

The available evidence strongly indicates that the in vivo cardiotonic effects of higenamine are stereoselective, with this compound being the more potent enantiomer. This enhanced activity is attributed to its higher affinity and efficacy at β-adrenergic receptors, leading to a more pronounced increase in heart rate and myocardial contractility. For researchers and drug development professionals, the synthesis and evaluation of the pure (-)-enantiomer of higenamine may offer a more targeted and potent therapeutic agent for conditions requiring cardiac stimulation, potentially with an improved safety profile compared to the racemic mixture. Further detailed in vivo studies directly comparing the enantiomers are warranted to fully elucidate their therapeutic potential and to establish a comprehensive understanding of their structure-activity relationship.

References

- 1. Frontiers | Pharmacological effects of higenamine based on signalling pathways and mechanism of action [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Higenamine, a Dual Agonist for β 1- and β 2-Adrenergic Receptors Identified by Screening a Traditional Chinese Medicine Library - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-inflammatory and Antioxidant Properties of (-)-Higenamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Higenamine, a benzylisoquinoline alkaloid found in various plants, has demonstrated significant anti-inflammatory and antioxidant properties in numerous preclinical studies. This technical guide provides a comprehensive overview of the core mechanisms, quantitative efficacy, and experimental methodologies related to the therapeutic potential of this compound. It is intended to serve as a resource for researchers and professionals in drug development exploring novel applications for this natural compound. This document summarizes key findings on its modulation of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2), and its impact on inflammatory and oxidative stress biomarkers. Detailed experimental protocols and structured quantitative data are presented to facilitate further investigation and application.

Introduction

Inflammation and oxidative stress are interconnected pathological processes that underpin a wide array of chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and arthritis. The search for novel therapeutic agents that can modulate these pathways is a critical area of research. This compound has emerged as a promising candidate due to its multifaceted pharmacological activities. This guide delves into the technical details of its anti-inflammatory and antioxidant effects, providing a foundation for its potential development as a therapeutic agent.

Anti-inflammatory Properties of this compound

This compound exerts its anti-inflammatory effects primarily through the inhibition of pro-inflammatory signaling pathways and the subsequent reduction in the production of inflammatory mediators.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or interleukin-1β (IL-1β), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

This compound has been shown to inhibit the activation of the NF-κB pathway. This is achieved by preventing the degradation of IκBα and inhibiting the nuclear translocation of the p65 subunit of NF-κB.

Inhibition of Pro-inflammatory Cytokines and Mediators

By modulating the NF-κB pathway, this compound effectively reduces the production of several key pro-inflammatory cytokines and mediators, including:

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Interleukin-6 (IL-6)

-

Interleukin-1β (IL-1β)

-

Nitric Oxide (NO)

-

Prostaglandin E2 (PGE2)

Quantitative Data on Anti-inflammatory Effects

The following table summarizes the quantitative effects of this compound on key inflammatory markers from various in vitro studies.

| Cell Line | Inducer | Marker | Higenamine Concentration (μM) | Effect | Reference |

| Human Nucleus Pulposus Cells | IL-1β (10 ng/mL) | TNF-α Production | 10, 20, 40 | Dose-dependent decrease | |

| Human Nucleus Pulposus Cells | IL-1β (10 ng/mL) | IL-6 Production | 10, 20, 40 | Dose-dependent decrease | |

| Human Nucleus Pulposus Cells | IL-1β (10 ng/mL) | NO Production | 10, 20, 40 | Dose-dependent decrease | |

| Human Nucleus Pulposus Cells | IL-1β (10 ng/mL) | PGE2 Production | 10, 20, 40 | Dose-dependent decrease | |

| RAW 264.7 Macrophages | LPS + IFN-γ | NO Production | IC50 = 53 μM | Inhibition | |

| BV2 Microglia | LPS | TNF-α Production | - | Significant inhibition | |

| BV2 Microglia | LPS | IL-6 Production | - | Significant inhibition |

Antioxidant Properties of this compound

This compound combats oxidative stress through direct radical scavenging and by modulating endogenous antioxidant defense systems.

Regulation of the Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a critical defense mechanism against oxidative stress. Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1). This compound has been shown to activate the Nrf2/HO-1 pathway, thereby enhancing the cellular antioxidant capacity.

Impact on Oxidative Stress Markers

This compound has been demonstrated to effectively reduce markers of oxidative stress and enhance antioxidant defenses:

-

Reactive Oxygen Species (ROS): Decreases intracellular ROS levels.

-

Malondialdehyde (MDA): Reduces lipid peroxidation, as measured by MDA levels.

-

Superoxide Dismutase (SOD): Increases the activity of this key antioxidant enzyme.

-

Glutathione (GSH): Elevates the levels of this important intracellular antioxidant.

Quantitative Data on Antioxidant Effects

The following table summarizes the quantitative effects of this compound on key oxidative stress markers.

| Model System | Inducer | Marker | Higenamine Treatment | Effect | Reference |

| t-BHP-induced RSC96 cells | t-BHP | ROS | Pretreatment | Significant reduction | |

| t-BHP-induced RSC96 cells | t-BHP | MDA | Pretreatment | Significant reduction | |

| t-BHP-induced RSC96 cells | t-BHP | SOD | Pretreatment | Significant increase | |

| t-BHP-induced RSC96 cells | t-BHP | GSH | Pretreatment | Significant increase |

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of this compound.

Figure 2: Simplified Nrf2/HO-1 signaling pathway and the activating role of this compound.

Experimental Workflow Diagram

Figure 3: General workflow for assessing the anti-inflammatory effects of this compound in vitro.

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assay in BV2 Microglia

-

Cell Culture: Mouse microglial BV2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Cells are seeded in appropriate plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound for a specified duration (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS; e.g., 100 ng/mL) to induce an inflammatory response.

-

Cytokine Measurement (ELISA): After the incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis for NF-κB Pathway:

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., GAPDH or β-actin). After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vitro Antioxidant Assays

-

DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in absorbance at 517 nm.

-

Ferric Reducing Antioxidant Power (FRAP) Assay: This method is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants. The formation of the blue-colored Fe²⁺-TPTZ complex is measured spectrophotometrically at 593 nm.

-

Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of an antioxidant to quench peroxyl radicals generated by AAPH. The decay of a fluorescent probe (e.g., fluorescein) is monitored in the presence and absence of the antioxidant. The ORAC value is calculated from the net area under the fluorescence decay curve.

Conclusion

This compound exhibits potent anti-inflammatory and antioxidant properties, primarily through the modulation of the NF-κB and Nrf2/HO-1 signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising natural compound. Future investigations should focus on in vivo efficacy, safety

Pharmacokinetics and Half-Life of (-)-Higenamine in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Higenamine, a benzylisoquinoline alkaloid found in various plants, has garnered significant interest for its potential therapeutic applications. Understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is crucial for its development as a safe and effective therapeutic agent. This technical guide provides a comprehensive overview of the pharmacokinetics and half-life of this compound in key animal models, focusing on quantitative data, detailed experimental protocols, and relevant biological pathways.

I. Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound have been investigated in rat and rabbit models following intravenous (IV) and oral (PO) administration. The data reveals rapid absorption and elimination.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (IV) Infusion | Oral (PO) Administration | Reference |

| Half-life (t½) | 17.9 min (blood) | Not explicitly stated | [1] |

| 19.0 min (muscle) | [1] | ||

| AUC (Area Under the Curve) | 22% (AUCmuscle/AUCblood ratio) | Not explicitly stated | [1] |

| Cmax (Maximum Concentration) | Not applicable | Not explicitly stated | |

| Tmax (Time to Cmax) | Not applicable | Not explicitly stated | |

| Urinary Excretion | Not applicable | 1.44% of total dose excreted in urine over 48h | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Rabbits

| Parameter | Intravenous (IV) Bolus | Oral (PO) Administration | Reference |

| Half-life (t½) | 22 min (terminal) | Not explicitly stated | |

| AUC | Proportional to dose | Two groups observed with different extents of absorption | |

| Cmax | Not applicable | Reached within 10 minutes | |

| Tmax | Not applicable | < 10 min | |

| Total Body Clearance | 127.7 mL/min/kg | Not applicable | |

| Mean Residence Time | 9.28 min | Not applicable | |

| Volume of Distribution (steady state) | 1.44 L/kg | Not applicable | |

| Fraction of Urinary Excretion | 5.48% (unchanged) | 2.84% and 5.50% (for two groups) | |

| Protein Binding | 54.8% (at steady state) | Not applicable | |

| Absolute Bioavailability | Not applicable | Group 1: 21.86% (AUC), 2.84% (urinary excretion) | |

| Group 2: 20.19% (AUC), 5.50% (urinary excretion) |

II. Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. This section outlines the key experimental procedures cited in the literature.

A. Animal Models and Drug Administration

-

Rat Model:

-

Intravenous (IV) Infusion: this compound was administered to rats via IV infusion. While the specific vehicle was not detailed in the available literature, a common vehicle for intravenous administration in rats for poorly soluble compounds is a mixture of N,N-Dimethylacetamide, Propylene glycol, and Polyethylene Glycol (PEG-400)[2].

-

Oral (PO) Administration: A single dose of this compound was administered orally to rats.[1] For oral gavage in rats, a common vehicle is 0.5% methyl cellulose in sterile water.[3][4]

-

-

Rabbit Model:

-

Intravenous (IV) Bolus and Infusion: Studies in rabbits involved both IV bolus injections and continuous IV infusions. The marginal ear vein is the preferred site for intravenous access in rabbits.[5]

-

Oral (PO) Administration: this compound was administered orally to rabbits.

-

B. Biological Sample Collection

-

Rat Studies:

-

Microdialysis: To measure unbound concentrations in blood and muscle, microdialysis was employed with sampling at 5-minute intervals for 90 minutes post-IV infusion.[1]

-